molecular formula C23H21N3O4 B11290158 6-(3-Ethoxy-4-hydroxyphenyl)-3-(4-ethylphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid

6-(3-Ethoxy-4-hydroxyphenyl)-3-(4-ethylphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid

Cat. No.: B11290158
M. Wt: 403.4 g/mol
InChI Key: ZASQVWRBMRKWHY-UHFFFAOYSA-N
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Description

6-(3-Ethoxy-4-hydroxyphenyl)-3-(4-ethylphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid is a complex organic compound that belongs to the class of pyrazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Ethoxy-4-hydroxyphenyl)-3-(4-ethylphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Pyrazolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functional Group Modifications: Introduction of ethoxy and hydroxy groups on the phenyl ring, and ethyl group on the other phenyl ring, often through electrophilic aromatic substitution reactions.

    Carboxylation: Introduction of the carboxylic acid group, possibly through carboxylation of an intermediate compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or aldehydes.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, pyrazolopyridines are often studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Medicine

In medicine, compounds of this class may be investigated for their therapeutic potential in treating diseases such as cancer, inflammation, or infectious diseases.

Industry

Industrially, such compounds might find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action for 6-(3-Ethoxy-4-hydroxyphenyl)-3-(4-ethylphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved might include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Hydroxyphenyl)-3-(4-methylphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid
  • 6-(3-Methoxyphenyl)-3-(4-propylphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid

Uniqueness

The uniqueness of 6-(3-Ethoxy-4-hydroxyphenyl)-3-(4-ethylphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C23H21N3O4

Molecular Weight

403.4 g/mol

IUPAC Name

6-(3-ethoxy-4-hydroxyphenyl)-3-(4-ethylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C23H21N3O4/c1-3-13-5-7-14(8-6-13)21-20-16(23(28)29)12-17(24-22(20)26-25-21)15-9-10-18(27)19(11-15)30-4-2/h5-12,27H,3-4H2,1-2H3,(H,28,29)(H,24,25,26)

InChI Key

ZASQVWRBMRKWHY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=C3C(=CC(=NC3=NN2)C4=CC(=C(C=C4)O)OCC)C(=O)O

Origin of Product

United States

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